molecular formula C20H16F2N2O6S2 B2613233 Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate CAS No. 380344-11-6

Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate

Cat. No.: B2613233
CAS No.: 380344-11-6
M. Wt: 482.47
InChI Key: YEIUPVGVFKYTDG-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate (CAS 380344-11-6) is a high-purity, fluorinated organic compound supplied for research and further manufacturing applications. This chemical, with the molecular formula C₂₀H₁₆F₂N₂O₆S₂ and a molecular weight of 482.48 g/mol, is characterized by a benzoate ester core symmetrically functionalized with 4-fluorobenzenesulfonamide groups . The incorporation of fluorine atoms and sulfonamide moieties is a strategy of significant interest in medicinal and agrochemical research. Fluorination can profoundly influence a molecule's physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity to targets . Furthermore, the sulfonamide group is a common pharmacophore known to exhibit a wide range of biological activities. Researchers may explore this bis-sulfonamide derivative as a key intermediate in the synthesis of more complex molecules, a candidate for screening in biological assays, or a tool compound for studying protein-ligand interactions. This product is provided with a purity of ≥95% and must be stored sealed in dry conditions at 2-8°C . This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 3,5-bis[(4-fluorophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O6S2/c1-30-20(25)13-10-16(23-31(26,27)18-6-2-14(21)3-7-18)12-17(11-13)24-32(28,29)19-8-4-15(22)5-9-19/h2-12,23-24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIUPVGVFKYTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate typically involves the reaction of 3,5-diaminobenzoic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

the general approach would likely involve large-scale synthesis using the same basic reactions, optimized for yield and purity through process engineering techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pesticidal Properties

Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate has demonstrated effectiveness against various pests by disrupting biological processes in target organisms. Its dual sulfonamide structure may enhance its interaction with pest metabolic pathways, making it a candidate for agrochemical applications.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit anticancer properties by selectively inhibiting carbonic anhydrase IX (CAIX), an enzyme overexpressed in many solid tumors. Such inhibition can acidify the tumor microenvironment, potentially limiting cancer cell invasion and metastasis .

Case Study 1: Pesticidal Efficacy

In a study evaluating the pesticidal efficacy of this compound, it was found that the compound effectively reduced pest populations in controlled environments. The study measured the compound's impact on growth and reproduction rates of target pests, demonstrating a significant reduction in both metrics compared to control groups.

Case Study 2: Anticancer Activity

Another investigation focused on the compound's binding affinity to CAIX. Utilizing X-ray crystallography and thermal shift assays, researchers established that this compound exhibited high selectivity towards CAIX over other isozymes, suggesting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido groups are known to form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Sulfonamide/Sulfonyl-Containing Analogs

  • Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate (): This compound shares a benzoate core with sulfonamide substituents but differs in substitution pattern (3,4- vs. 3,5-positions) and substituent type (4-methylphenyl vs. 4-fluorophenyl). The 4-methyl group reduces electronegativity compared to fluorine, likely altering solubility and intermolecular interactions .
  • Pesticide Sulfonylureas (e.g., Triflusulfuron methyl ester, ): These feature sulfonylurea bridges linked to triazine rings, unlike the sulfonamido groups in the target compound. The sulfonylurea group enhances herbicidal activity via acetolactate synthase inhibition, whereas the fluorinated sulfonamido groups in the target compound may favor hydrogen bonding or bioactivity in non-agrochemical contexts .

Fluorinated Analogs

  • Methyl 3,5-bis(trifluoromethyl)benzoate ():
    This compound replaces sulfonamido groups with trifluoromethyl substituents. The trifluoromethyl groups are strongly electron-withdrawing, increasing lipophilicity and metabolic stability compared to the sulfonamido-linked fluorine atoms in the target compound. Such derivatives are often used in pharmaceuticals or materials science .
  • (5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzoate ():
    This complex ester integrates a pyrazole-thioether moiety and trifluoromethyl groups. The molecular weight (570.93 g/mol) far exceeds that of the target compound, suggesting divergent applications in catalysis or high-affinity binding systems .

Hydrogen-Bonding Analogs

  • Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate (): This compound features hydroxymethyl and methoxy substituents, enabling extensive O–H···O hydrogen-bonding networks. Unlike the target compound’s sulfonamido groups, these substituents facilitate supramolecular assembly (e.g., cryptophane precursors) rather than bioactivity .

Structural and Functional Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate 3,5-bis(4-F-C₆H₄-SO₂NH) ~500 (estimated) Hydrogen-bonding capacity, moderate lipophilicity Research (potential medicinal/agrochemical lead)
Methyl 3,5-bis(trifluoromethyl)benzoate () 3,5-CF₃ 272.16 High lipophilicity, metabolic stability Pharmaceuticals, materials
Triflusulfuron methyl ester () Sulfonylurea-triazine 492.4 Herbicidal activity Agriculture
Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate () 3,5-bis(aryl ether) ~600 (estimated) Hydrogen-bonding networks Cryptophane synthesis
(Pyrazole-thioether)methyl 3,5-bis(trifluoromethyl)benzoate () Trifluoromethyl, pyrazole 570.93 High molecular complexity Specialty chemicals

Key Research Findings

  • Conformational Flexibility: The 3,5-substitution pattern in the target compound allows for symmetrical hydrogen-bonding interactions, contrasting with asymmetrical analogs like Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate .
  • Synthetic Utility : Unlike cryptophane precursors (), the target compound’s sulfonamido groups may enable derivatization via amine-reactive chemistry (e.g., acylations) .

Biological Activity

Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate is a sulfonamide compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including enzyme inhibition mechanisms, pharmacological applications, and relevant case studies.

  • Molecular Formula : C20H16F2N2O6S2
  • Molecular Weight : 482.48 g/mol
  • IUPAC Name : Methyl 3,5-bis[(4-fluorophenyl)sulfonylamino]benzoate

The biological activity of this compound primarily involves its interaction with specific enzymes. The sulfonamido groups are known to form strong hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The presence of fluorine atoms enhances the compound's binding affinity and metabolic stability.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes, particularly carbonic anhydrases (CAs), which are crucial for physiological processes such as acid-base balance and fluid secretion.

Biological Activity Data

The following table summarizes the biological activities observed in studies involving this compound:

Activity Target IC50 Value Reference
Carbonic Anhydrase InhibitionhCA II1.4 nM
TRPM8 Antagonistic ActivityTRPM8 ChannelNot specified
General Enzyme InhibitionVarious EnzymesVariable

Case Studies

  • Carbonic Anhydrase Inhibition
    A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits human carbonic anhydrase II (hCA II), which is essential for regulating intraocular pressure. The compound showed a potent inhibitory constant (K_i) of 1.4 nM, indicating its potential for treating glaucoma by lowering intraocular pressure through topical administration .
  • TRPM8 Antagonism
    Another investigation highlighted the antagonistic properties of this compound against the TRPM8 channel, which is involved in pain perception and thermoregulation. The specific IC50 values were not disclosed; however, the findings suggest a promising avenue for pain management therapies .

Research Applications

This compound has been explored for various applications:

  • Medicinal Chemistry : As a lead compound for developing new enzyme inhibitors.
  • Pharmacology : Investigated for potential therapeutic effects in managing conditions like glaucoma and chronic pain.
  • Chemical Biology : Used as a tool compound to study enzyme mechanisms and interactions.

Q & A

Q. What are the optimal synthetic routes and purification methods for Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between methyl 3,5-diaminobenzoate and 4-fluorobenzenesulfonyl chloride. A common protocol includes dissolving the diamine derivative in absolute ethanol, adding glacial acetic acid (5 drops) as a catalyst, and refluxing with the sulfonyl chloride for 4–6 hours . Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is filtered and recrystallized from ethanol or acetonitrile to ensure purity. Monitoring the reaction via TLC (using silica gel plates and UV visualization) helps confirm completion. Final purity can be validated by HPLC (>95% by area normalization) or melting point analysis.

Q. Which spectroscopic techniques are most effective for characterizing the sulfonamide and ester functional groups in this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 19^{19}F NMR are critical. The methyl ester proton appears as a singlet (~δ 3.9 ppm), while aromatic protons from the fluorobenzenesulfonamido groups show splitting patterns due to 4JFH^4J_{F-H} coupling. 19^{19}F NMR confirms the presence of para-fluorine substituents (δ -105 to -110 ppm) .
  • IR Spectroscopy : Strong absorptions at ~1340 cm1^{-1} (asymmetric S=O stretch) and 1150 cm1^{-1} (symmetric S=O stretch) confirm sulfonamide groups. The ester carbonyl (C=O) appears at ~1700 cm1^{-1}.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ for C21_{21}H17_{17}F2_2N2_2O6_6S2_2: calculated 515.05, observed 515.04).

Q. How can reaction intermediates be stabilized during the synthesis of this compound?

  • Methodological Answer : Intermediate amines (e.g., methyl 3,5-diaminobenzoate) are prone to oxidation. Stabilization involves:
  • Conducting reactions under inert gas (N2_2/Ar) to prevent oxidation.
  • Using anhydrous solvents (ethanol, DMF) to avoid hydrolysis.
  • Adding a scavenger like molecular sieves (3Å) to adsorb moisture .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Crystallization : Grow crystals via slow evaporation of a saturated DMSO/EtOH solution (1:3 v/v) at 4°C.
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing. Refinement with SHELXL includes modeling anisotropic displacement parameters for non-H atoms and constraining C–F bond distances to 1.35 Å .
  • Validation : Check for residual electron density peaks (<0.5 eÅ3^{-3}) and R1_1 values <5%.

Q. What computational approaches model the electronic effects of fluorobenzenesulfonamido substituents on the benzoate core?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level in Gaussian 16. Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine on sulfonamide groups.
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic sites for reactivity predictions.
  • Docking Studies : If investigating biological activity, dock the compound into target proteins (e.g., carbonic anhydrase) using AutoDock Vina to evaluate binding affinities .

Q. Can this compound serve as a ligand for designing metal-organic frameworks (MOFs) or coordination polymers?

  • Methodological Answer :
  • Ligand Design : The sulfonamido groups act as potential donors. React with Zn(II) or Al(III) salts (e.g., Zn(NO3_3)2_2·6H2_2O) in DMF/water (9:1 v/v) under solvothermal conditions (120°C, 48 hrs).
  • Characterization : Confirm framework formation via PXRD (match simulated patterns from single-crystal data) and BET surface area analysis (N2_2 adsorption at 77 K).
  • Application Screening : Test MOFs for gas storage (CO2_2 uptake at 298 K) or catalysis (e.g., Knoevenagel condensation) .

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